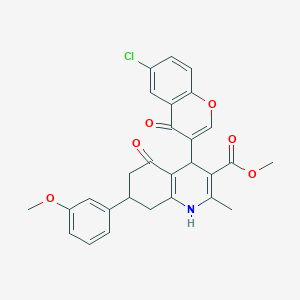
methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a mouthful, so let’s call it Compound X for simplicity.
- Compound X belongs to the class of quinoline derivatives and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that often exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The compound's structure features several significant moieties:
- Chromene Unit : The presence of the chromene structure contributes to its biological activity.
- Hexahydroquinoline Framework : This heterocyclic ring is known for its varied biological effects.
The molecular formula is C23H22ClN2O7, indicating a complex arrangement that may facilitate interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with chromone and quinoline structures exhibit notable antimicrobial properties. A study demonstrated that derivatives containing chromone moieties showed significant activity against various pathogens. Specifically:
- In Vitro Studies : Compounds derived from similar structures were tested against bacteria and fungi, showing effective inhibition at low concentrations (MIC values as low as 6.25 µg/mL) against strains like E. coli and K. pneumoniae .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Derivative A | 6.25 | Bacterial |
| Derivative B | 12.5 | Fungal |
| Methyl Compound | 32 | Fungal |
Anticancer Activity
The hexahydroquinoline derivatives have been studied for their potential anticancer properties. In vitro assays suggest that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The presence of methoxy and chloro substituents has been shown to enhance cytotoxicity against certain cancer types .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The structure allows for binding to various receptors, potentially modulating signaling pathways critical for cell survival and replication.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related chromone-linked compounds, finding that those with methoxy substitutions exhibited enhanced efficacy compared to their unsubstituted counterparts .
- Cytotoxicity in Cancer Cells : Another investigation into quinoline derivatives revealed that methylated variants led to increased apoptosis in breast cancer cell lines, suggesting a promising avenue for therapeutic development .
Properties
Molecular Formula |
C28H24ClNO6 |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
methyl 4-(6-chloro-4-oxochromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H24ClNO6/c1-14-24(28(33)35-3)25(20-13-36-23-8-7-17(29)12-19(23)27(20)32)26-21(30-14)10-16(11-22(26)31)15-5-4-6-18(9-15)34-2/h4-9,12-13,16,25,30H,10-11H2,1-3H3 |
InChI Key |
OCCUJEQOXFARHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=CC=C3)OC)C4=COC5=C(C4=O)C=C(C=C5)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















